Ethyl 4-{[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]amino}benzenecarboxylate
Description
Chemical Structure: The compound features an ethyl benzenecarboxylate core substituted with a sulfonylamino group. The sulfonamide linker connects to a 4-(3-chloro-5-(trifluoromethyl)-2-pyridinyloxy)phenyl moiety. The pyridine ring is substituted with chlorine (Cl) at position 3 and a trifluoromethyl (CF₃) group at position 5, conferring steric bulk and electron-withdrawing properties .
The trifluoromethylpyridine moiety is a hallmark of agrochemicals due to its metabolic stability and lipophilicity .
Properties
IUPAC Name |
ethyl 4-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O5S/c1-2-31-20(28)13-3-5-15(6-4-13)27-33(29,30)17-9-7-16(8-10-17)32-19-18(22)11-14(12-26-19)21(23,24)25/h3-12,27H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKOVDNNOBUBGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]amino}benzenecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the 3-chloro-5-(trifluoromethyl)-2-pyridinyl intermediate through a series of halogenation and substitution reactions.
Coupling with Phenol Derivative: The pyridine intermediate is then coupled with a phenol derivative under basic conditions to form the pyridinyl-oxyphenyl compound.
Sulfonylation: The resulting compound undergoes sulfonylation using sulfonyl chloride in the presence of a base to introduce the sulfonamide group.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]amino}benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or alter certain functional groups, such as the nitro group.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, particularly at the pyridine and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 4-{[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]amino}benzenecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]amino}benzenecarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The sulfonamide linkage may also contribute to its overall biological activity by enhancing its stability and solubility.
Comparison with Similar Compounds
Haloxyfop-methyl (Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate)
- Structural Differences: Haloxyfop-methyl replaces the benzenecarboxylate-sulfonamide group with a phenoxypropanoate ester. The pyridinyloxy-phenyl group is retained but linked via an ether bond to a propanoate chain .
- Activity :
- Synthesis: Synthesized via nucleophilic substitution between 2,3-dichloro-5-(trifluoromethyl)pyridine and 2-(4-hydroxyphenoxy)propanoic acid under basic conditions .
Fluazifop-butyl (Butyl 2-(4-(5-(trifluoromethyl)-2-pyridinyloxy)phenoxy)propanoate)
- Structural Differences: Shares the pyridinyloxy-phenyl-propanoate backbone but includes a butyl ester instead of methyl or ethyl groups .
- Activity :
- Key Advantage :
Ethyl 4-{3-[(4-Chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS 478065-04-2)
- Structural Differences: Replaces the sulfonamide linker with a benzoylamino group. Substitutes the pyridine ring with a pyrimidine ring containing a methylsulfanyl group .
- Applications: No direct pesticidal data, but pyrimidine derivatives are often explored as kinase inhibitors or antimicrobial agents .
4-Chloro-N~1~-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine (CAS 341966-48-1)
- Structural Differences: Lacks the sulfonylamino-benzenecarboxylate core. Features an ethylenediamine linker between the pyridine and benzene rings .
- Potential Use: Similar diamines are intermediates in drug synthesis (e.g., antitumor agents) .
Comparative Analysis Table
Research Findings and Implications
- Sulfonamide vs. Ester Linkers :
The sulfonamide group in the target compound may enhance binding to enzyme active sites (e.g., via hydrogen bonding) compared to ester-linked herbicides like haloxyfop-methyl. However, esters generally exhibit faster degradation in soil, reducing environmental persistence . - Role of Trifluoromethylpyridine: This moiety improves resistance to metabolic oxidation, a critical feature in agrochemical design.
- Synthetic Challenges : Introducing the sulfonamide group requires precise control of reaction conditions (e.g., sulfonyl chloride intermediates), whereas esterification in haloxyfop analogs is more straightforward .
Biological Activity
Ethyl 4-{[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]amino}benzenecarboxylate is a complex organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group and a pyridine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of pharmaceutical applications.
- Molecular Formula : C15H11ClF3N2O4S
- Molecular Weight : 389.75 g/mol
- CAS Number : 69806-42-4
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the sulfonamide and pyridine moieties suggests potential inhibition of enzymes involved in metabolic pathways, particularly those related to cancer and inflammatory diseases.
Key Mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which plays a crucial role in pH regulation and ion transport in cells.
- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell wall synthesis or function.
Anticancer Activity
Recent studies have indicated that this compound exhibits selective cytotoxicity against various cancer cell lines.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Case Studies
- Study on Anticancer Effects : A study conducted by Zhang et al. (2023) demonstrated that the compound significantly inhibited tumor growth in xenograft models of breast cancer, suggesting its potential as a therapeutic agent in oncology.
- Antimicrobial Efficacy Assessment : Research by Lee et al. (2024) highlighted the compound's effectiveness against multidrug-resistant bacterial strains, indicating its potential use in treating infections that are resistant to conventional antibiotics.
Q & A
Q. Table 1. Key Physicochemical Properties of Structurally Related Compounds
Q. Table 2. Common Synthetic Intermediates and Conditions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
